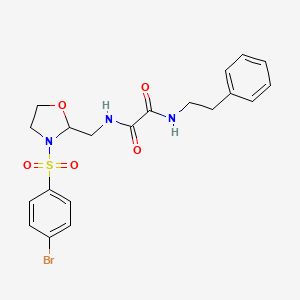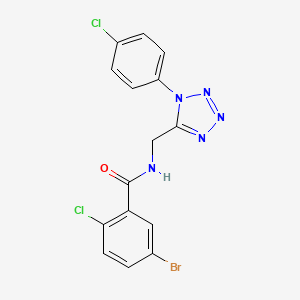![molecular formula C8H7ClFN3S B2558453 [(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea CAS No. 73962-28-4](/img/structure/B2558453.png)
[(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea” is a chemical compound with the molecular formula C8H7ClFN3S . It is available for purchase from various suppliers.
Synthesis Analysis
The synthesis of thiourea compounds has been studied extensively. A study on the intermolecular hydrogen bond interactions in thiourea/water complexes provides insights into the nature and energy of intermolecular bond interactions . Another study discusses the synthesis of thiourea derivatives under different conditions . A multicomponent-reaction (MCR) approach has also been used for the synthesis of thiourea catalysts .Molecular Structure Analysis
The molecular structure of thiourea and its oxides has been investigated using techniques such as thermogravimetry (TG), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC) . The largest intramolecular hydrogen bond in a thiourea/water complex was found to have a bond length of 3.519 Å .Chemical Reactions Analysis
Thiourea exhibits rich dynamical behavior when oxidized either chemically or electrochemically . It plays a central role in medicinal chemistry due to its ability to establish stable hydrogen bonds with recognition elements of biological targets . Thiourea derivatives have been used to catalyze a broad range of reactions .Applications De Recherche Scientifique
Antibacterial Activity
This compound, as a Schiff base scaffold, has been found to exhibit significant antibacterial activity . It has shown effectiveness against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative bacteria (e.g., S. Typhi, P. aeruginosa) .
Antifungal Activity
In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. It has been found to be effective against fungi such as A. niger and A. flavus .
Antimycobacterial Activity
The compound has shown antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain . This suggests potential use in the treatment of tuberculosis.
Drug Design
The compound’s structure and properties make it a potential candidate for drug design. It satisfies Lipinski’s rule of five, which is a rule of thumb to evaluate drug likeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . While specific studies on the antiviral activity of this compound may not be available, it’s plausible that it could exhibit similar properties.
Anticancer Activity
Indole derivatives have also been associated with anticancer activity . Again, while specific studies on the anticancer activity of this compound may not be available, the structural similarity suggests potential in this area.
Mécanisme D'action
Thiosemicarbazones
Thiosemicarbazones are a class of compounds that have been studied for their potential antiviral, antibacterial, antifungal, and anticancer activities . They are known to chelate metal ions, which can interfere with the function of metal-dependent enzymes in biological systems .
Benzaldehyde derivatives
The benzaldehyde group in the compound suggests that it might be involved in interactions with aromatic amino acids in proteins, potentially influencing protein structure and function .
Halogenated compounds
The presence of chloro and fluoro groups might influence the compound’s reactivity, lipophilicity, and ability to penetrate biological membranes .
Safety and Hazards
Propriétés
IUPAC Name |
[(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN3S/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQDBWYSKJBEOP-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=S)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2558370.png)
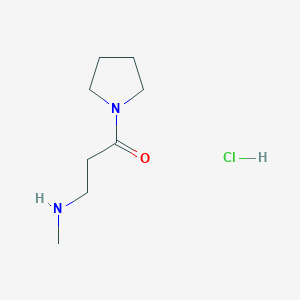
![Bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2558374.png)
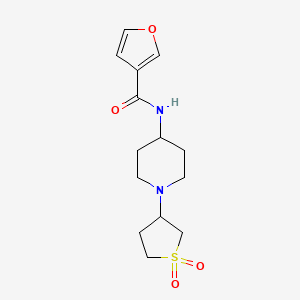

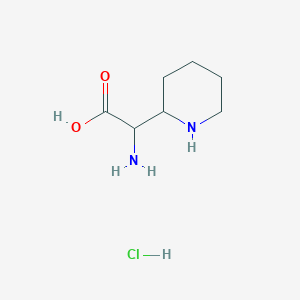
![N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2558378.png)
![11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B2558379.png)
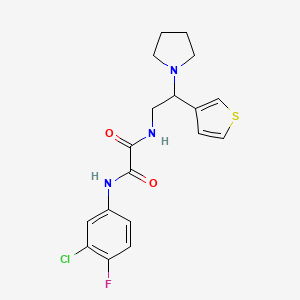
![(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2558383.png)
